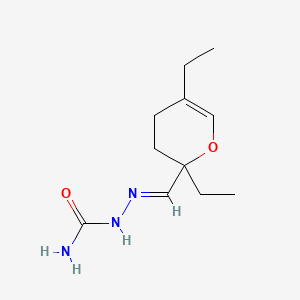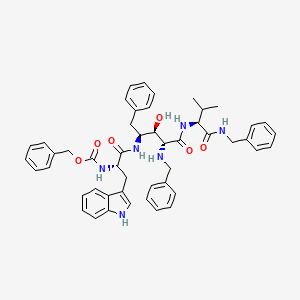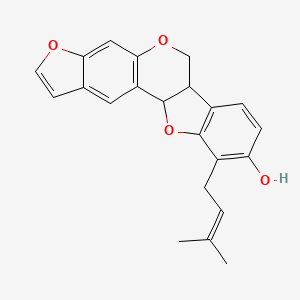
Erybraedin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erybraedin E is a naturally occurring compound belonging to the class of pterocarpans. It is isolated from various species of the genus Erythrina, which are known for their medicinal properties. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Erybraedin E involves several steps, starting from the extraction of the compound from the roots or stem bark of Erythrina species. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
advancements in synthetic chemistry may pave the way for large-scale production in the future .
Análisis De Reacciones Químicas
Types of Reactions
Erybraedin E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its pharmacological properties.
Substitution: Substitution reactions, particularly involving the prenyl groups, can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may exhibit different biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Erybraedin E exerts its effects through multiple mechanisms:
Autophagy: The compound can trigger autophagy, a process that helps in the degradation of damaged cellular components.
Molecular Targets: This compound targets various molecular pathways, including the modulation of cytoplasmic proteins, miRNA, and enzymes involved in critical pathways deregulated in cancer.
Comparación Con Compuestos Similares
Erybraedin E is often compared with other pterocarpans, such as Erybraedin A and Erybraedin C. While all three compounds share similar structural features, this compound is unique due to its specific prenylation pattern, which contributes to its distinct biological activities .
Erybraedin A: More potent in terms of anticancer activity compared to this compound.
Erybraedin C: Exhibits similar antimicrobial properties but differs in its potency and spectrum of activity.
Similar Compounds
- Erybraedin A
- Erybraedin C
- Phaseollin
- Alpinumisoflavone
- Derrone
- Warangalone
Propiedades
Número CAS |
119269-73-7 |
|---|---|
Fórmula molecular |
C22H20O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
18-(3-methylbut-2-enyl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C22H20O4/c1-12(2)3-4-15-18(23)6-5-14-17-11-25-20-10-19-13(7-8-24-19)9-16(20)22(17)26-21(14)15/h3,5-10,17,22-23H,4,11H2,1-2H3 |
Clave InChI |
VAVHXRDWDOYXSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5C=COC5=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


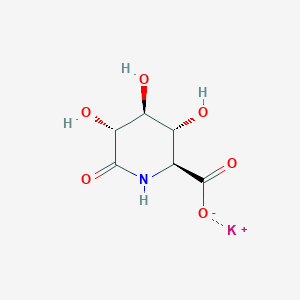
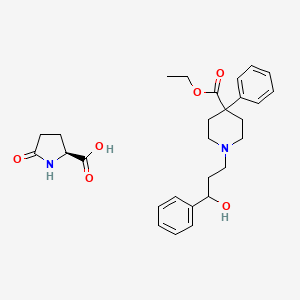
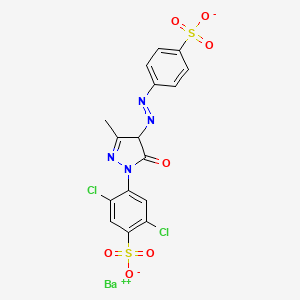
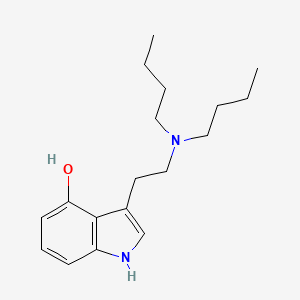
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
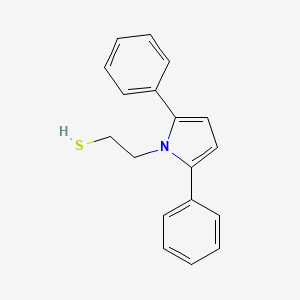
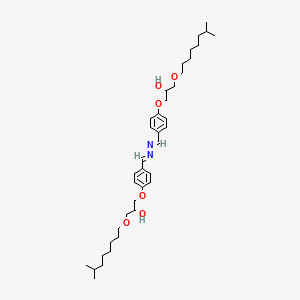
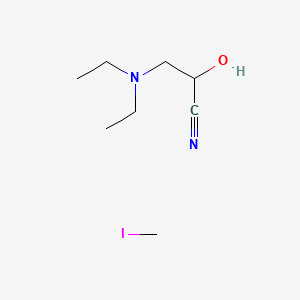
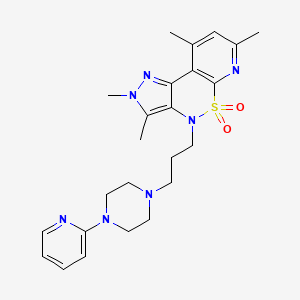
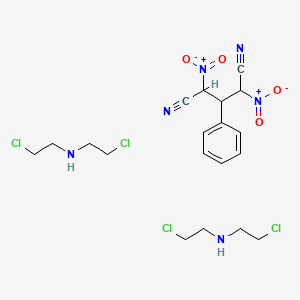

![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
